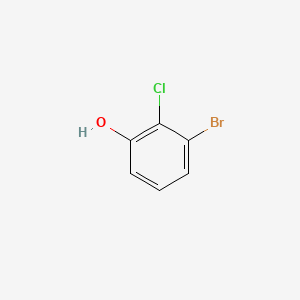

3-Bromo-2-chlorophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKNDLIWRYBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216242 | |

| Record name | Phenol, bromochloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66024-94-0, 863870-87-5 | |

| Record name | Phenol, bromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, bromochloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Substituted Phenolic Compounds in Organic Synthesis and Industrial Applications

Phenolic compounds, broadly defined as molecules containing a hydroxyl group attached to an aromatic ring, are fundamental building blocks in organic synthesis. e-bookshelf.debritannica.com Their reactivity is heavily influenced by the nature and position of other substituents on the aromatic ring. libretexts.org

Substituted phenols are integral to the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comwisdomlib.orgontosight.ai For instance, they serve as essential starting materials for producing benzopyran derivatives. wisdomlib.org In the industrial realm, phenols are used to manufacture phenolic resins, bisphenol A, and caprolactam. iloencyclopaedia.org Chlorinated phenols, a subset of halogenated phenols, find use as intermediates in the production of dyes and pigments, as well as directly as antiseptics, disinfectants, and mould inhibitors. iloencyclopaedia.org Pentachlorophenol (B1679276), for example, is used to protect industrial products like wood, adhesives, and textiles from microbial degradation. iloencyclopaedia.org The antioxidant properties of some phenolic compounds also lead to their use as food preservatives and additives in cosmetics. youtube.com

The versatility of substituted phenols stems from the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution reactions. britannica.comtutoring-blog.co.uk This activation, however, can be modulated by the presence of other substituents, allowing for precise control over reaction outcomes.

Importance of Bromine and Chlorine Substitution Patterns in Aromatic Systems

The introduction of halogen atoms, such as bromine and chlorine, onto an aromatic ring is a cornerstone of synthetic organic chemistry, known as electrophilic aromatic substitution. jove.comjove.commsu.edu This process typically requires a Lewis acid catalyst, like aluminum chloride or ferric bromide, to increase the electrophilicity of the halogen. jove.comjove.com The mechanism involves the attack of the aromatic ring on the polarized halogen, forming a resonance-stabilized intermediate called an arenium ion, followed by the loss of a proton to restore aromaticity. jove.comjove.com

The specific placement of bromine and chlorine atoms on a phenolic ring significantly influences the compound's chemical and physical properties. The position of these halogens can affect the acidity of the phenolic proton, the compound's reactivity in further substitution reactions, and its biological activity. libretexts.orgresearchgate.net The electronic effects of the halogens, which are electron-withdrawing through induction but can also participate in resonance, play a crucial role in directing subsequent chemical transformations. libretexts.org This control over reactivity and properties makes the specific substitution pattern of bromo- and chloro-phenols a critical consideration for chemists designing new molecules with desired functions. mdpi.com

Research Trajectory of Halogenated Phenols: Historical Context and Emerging Areas

The study of halogenated phenols has a long history, intertwined with the development of industrial chemistry and environmental science. Initially, their utility as disinfectants, pesticides, and flame retardants drove research and production. iloencyclopaedia.orgnih.govontosight.ai For example, pentachlorophenol (B1679276) was widely used as a wood preservative. nih.gov However, concerns about the environmental persistence and potential toxicity of some polyhalogenated phenols have led to a shift in research focus. nih.govacs.org

Current research is increasingly directed towards understanding the environmental fate and toxicological profiles of these compounds. acs.orgheraldopenaccess.us There is significant interest in developing methods for their detection and remediation from the environment. nih.govtandfonline.com Furthermore, the unique chemical properties of halogenated phenols continue to be exploited in the synthesis of novel compounds. google.com Emerging areas of research include their use as catalysts and as intermediates in the synthesis of complex pharmaceuticals and materials. google.comacs.orgjustdial.com The development of more selective and environmentally benign methods for their synthesis, such as biocatalysis and electrochemical methods, is also an active area of investigation. chemistryviews.orgeuropa.eu

Specific Focus on 3 Bromo 2 Chlorophenol Within Contemporary Chemical Science

Strategic Approaches to Regioselective Halogenation of Phenols

The introduction of halogen atoms at specific positions on a phenolic ring is a fundamental challenge in organic synthesis. The inherent directing effects of the hydroxyl group, which activates the ortho and para positions for electrophilic substitution, often lead to a mixture of isomers. pw.livescientificupdate.com Consequently, methodologies that can override these innate selectivities are of significant interest.

Directed ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate then reacts with an electrophile, such as a halogen source, to introduce a substituent exclusively at the ortho position. wikipedia.org

For phenols, the hydroxyl group itself is not an effective DMG. Therefore, it is often converted into a more suitable directing group, such as an O-aryl carbamate. researchgate.net For instance, O-Aryl N-isopropylcarbamates, prepared from phenols and isopropyl isocyanate, can be temporarily N-silylated to form stable intermediates for low-temperature lithiation. researchgate.net The subsequent reaction with a halogenating agent affords the ortho-halogenated phenol in high yield. researchgate.net This approach circumvents the formation of isomeric mixtures often seen in classical electrophilic halogenation. nih.gov

Key Features of Directed ortho-Metalation:

| Feature | Description |

| Regioselectivity | Exclusively targets the ortho position to the directing group. wikipedia.org |

| Directing Groups | The hydroxyl group is often converted to a more effective DMG like a carbamate. researchgate.net |

| Reaction Conditions | Typically involves strong bases (e.g., n-butyllithium) at low temperatures. baranlab.org |

| Electrophiles | A wide range of electrophiles, including various halogen sources, can be used. researchgate.net |

Catalyst-Controlled Halogenation Methods

Catalyst-controlled methods offer an alternative to substrate-controlled reactions, enabling the selective halogenation of phenols at positions that are not electronically favored. nsf.govnih.gov These methods often employ a catalyst that interacts with the substrate and the halogenating agent to direct the reaction to a specific site.

For instance, a highly efficient ortho-selective electrophilic chlorination of phenols has been developed using a Lewis basic selenoether catalyst. nsf.govacs.orgacs.org This catalyst can achieve selectivities of up to >20:1 for the ortho versus the para isomer, a significant improvement over the innate selectivity which is approximately 1:4. nsf.govacs.org The mechanism is believed to involve the binding of the electrophilic chlorine to the selenium atom of the catalyst, while a thiourea (B124793) moiety on the catalyst directs the substitution to the ortho position through hydrogen bonding with the phenolic hydroxyl group. researchgate.net Similarly, Nagasawa's bis-thiourea catalyst has been shown to overcome the inherent para-selectivity of electrophilic phenol chlorination. nih.gov

Ammonium (B1175870) salts have also been utilized as catalysts for the ortho-selective halogenation of phenols. scientificupdate.com An N-halo intermediate is thought to be the active species, and the counter-ion of the ammonium salt appears to play a crucial role in directing the selectivity, with chloride being a better hydrogen bond acceptor for the phenolic proton than bromide or acetate. scientificupdate.com

Bromination and Chlorination Mechanisms in Substituted Phenols

The mechanisms of bromination and chlorination of substituted phenols are classic examples of electrophilic aromatic substitution. The hydroxyl group of the phenol strongly activates the aromatic ring, particularly at the ortho and para positions, towards electrophilic attack. pw.live

In aqueous media, the ionization of phenol to the more reactive phenoxide ion further enhances the rate of halogenation. pw.live The reaction of bromine with water can also form hypobromous acid, which can be protonated to generate a stronger electrophile. pw.live This high reactivity in aqueous solutions often leads to polysubstitution, yielding products like 2,4,6-tribromophenol (B41969). pw.live To achieve mono-substitution, less polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) are employed, where the ionization of the phenol is suppressed. pw.livekhanacademy.org

The kinetics of these reactions are influenced by the substituents present on the phenolic ring. Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. asianpubs.orgresearchgate.net For example, the rate of chlorination of substituted phenols by sodium hypochlorite (B82951) in an alkaline medium decreases in the order: 3-CH₃ > 2-CH₃ > 4-C₂H₅ ≈ 4-CH₃ > phenol > 3-COO⁻ ≈ 3-Cl > 2-COO⁻ > 4-COO⁻ > 2-Cl ≈ 4-Cl ≈ 4-Br > 4-COCH₃ > 4-NO₂. The reaction is proposed to proceed via an electrophilic attack of the phenoxide ion by the chlorinating agent in the rate-determining step.

Multi-Step Synthetic Pathways for this compound

The synthesis of a specifically substituted compound like this compound often necessitates a multi-step approach, where functional groups are introduced sequentially and strategically. libretexts.org

Precursor Selection and Functional Group Transformations

The choice of starting material is critical for an efficient synthesis. For this compound, a plausible precursor could be a molecule that already contains one or more of the required substituents or a functional group that can be readily converted into them. For instance, starting with a compound like 3-chloro-5-bromofluorobenzene has been described, involving a methoxy (B1213986) substitution of the fluorine, followed by demethylation to yield 3-bromo-5-chlorophenol, although this route suffers from low yields and a complex synthesis of the starting material. google.com

A more common strategy involves the bromination of a chlorophenol or the chlorination of a bromophenol. For example, the bromination of 3-chlorophenol (B135607) can yield a mixture of isomers, including 2-bromo-5-chlorophenol (B87913) as a minor product and 4-bromo-3-chlorophenol (B77146) as the major product. The separation of these isomers can be challenging, highlighting the need for highly regioselective methods.

Functional group interconversions are also a key aspect of multi-step synthesis. acs.org This can involve the transformation of one functional group into another to facilitate subsequent reaction steps or to arrive at the final product. For example, a nitro group can be reduced to an amine, which can then be converted to other functionalities via diazotization. libretexts.org

Diazotization and Hydrolysis Routes for Phenol Formation

The conversion of an aromatic amine (aniline) to a phenol via a diazonium salt is a well-established and versatile method. quora.comdoubtnut.comshaalaa.comuobaghdad.edu.iq This two-step process involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). doubtnut.comshaalaa.com This reaction converts the amino group into a diazonium salt (Ar-N₂⁺X⁻). quora.comuobaghdad.edu.iq Aromatic diazonium salts are relatively stable at low temperatures due to resonance stabilization. uobaghdad.edu.iq

Hydrolysis: The resulting aqueous solution of the diazonium salt is then warmed, often in the presence of dilute acid, which leads to the hydrolysis of the diazonium group and the formation of the corresponding phenol, with the evolution of nitrogen gas. quora.comshaalaa.comuobaghdad.edu.iq

This method is particularly useful for introducing a hydroxyl group onto an aromatic ring when direct hydroxylation is not feasible or leads to poor regioselectivity. For the synthesis of this compound, one could envision a pathway starting from 3-bromo-2-chloroaniline. This aniline (B41778) derivative would first be subjected to diazotization, followed by hydrolysis of the resulting diazonium salt to yield the target phenol. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of specifically substituted halophenols like this compound requires precise control over reaction conditions to ensure high yield and regioselectivity, minimizing the formation of isomeric byproducts. The direct bromination of 2-chlorophenol typically yields 4-bromo-2-chlorophenol (B165030) and 2,4-dibromo-6-chlorophenol, making the synthesis of the 3-bromo isomer more complex. Achieving ortho-bromination selectively is a significant challenge.

Research into the bromination of various phenolic substrates has identified several key parameters that can be optimized. These include the choice of brominating agent, catalyst, solvent, and temperature. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) has been shown to direct bromination selectively to the ortho position for para-substituted phenols. mdpi.com The proposed mechanism involves the conjugation of p-TsOH to the phenolic oxygen, which directs the incoming electrophile. mdpi.com

Solvents play a critical role in reaction efficiency and selectivity. While chlorinated solvents are common, greener alternatives like methanol (B129727) have demonstrated dramatically accelerated reaction rates for NBS-mediated brominations. mdpi.com Furthermore, visible-light photoredox catalysis has emerged as a mild and efficient method for generating bromine in situ from sources like CBr₄, with acetonitrile (B52724) being an effective solvent for this transformation. beilstein-journals.org The optimization for a specific isomer like this compound would involve a systematic screening of these variables.

Below is a data table illustrating potential optimization parameters for the selective bromination of a substituted phenol, based on general findings.

Table 1: Optimization Parameters for Phenol Bromination

| Parameter | Variation | Rationale & Expected Outcome | Source |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) vs. Br₂ | NBS is a solid, easier to handle than liquid bromine, and can offer higher selectivity, reducing over-bromination. mdpi.comsci-hub.se | mdpi.comsci-hub.se |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Acid catalyst can direct electrophilic substitution to specific positions, enhancing regioselectivity for mono-ortho bromination. mdpi.com | mdpi.com |

| Solvent | Acetonitrile vs. Methanol vs. Water | Methanol can significantly accelerate reaction rates. mdpi.com Water is a green solvent, and its use has been reported for chlorination with NCS/NaCl/p-TsOH systems. mdpi.com Acetonitrile is effective in photoredox catalysis. beilstein-journals.org | mdpi.combeilstein-journals.org |

| Temperature | Room Temperature vs. 40 °C vs. 0 °C | Lower temperatures often increase selectivity and minimize the formation of undesired isomers. However, some reactions require heating to proceed at a reasonable rate. rsc.org | rsc.org |

| Methodology | Conventional vs. Photoredox Catalysis | Visible-light photoredox catalysis offers a mild alternative to traditional methods, proceeding at room temperature with high yields. beilstein-journals.org | beilstein-journals.org |

Synthesis of Advanced this compound Derivatives

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with tailored properties for biological and material science applications.

Synthesis of Schiff Base Ligands Incorporating this compound Moieties

Schiff bases are a class of compounds containing an azomethine (-C=N-) group, typically formed through the condensation of a primary amine with an aldehyde or ketone. ijcce.ac.ir Schiff bases derived from halogenated phenols and their metal complexes are of significant interest due to their wide range of applications, including catalysis and biological activity. pnrjournal.com

The synthesis of a Schiff base from this compound would first require its conversion to a corresponding carbonyl compound, such as 3-bromo-2-chloro-6-hydroxybenzaldehyde. This aldehyde can then be condensed with a variety of primary amines in a solvent like ethanol, often under reflux, to yield the target Schiff base ligand. pnrjournal.comajgreenchem.com The resulting ligands can coordinate with various metal ions (e.g., Cu(II), Ni(II), Co(II)) to form stable metal complexes. ajgreenchem.com

Table 2: Examples of Amine Precursors for Schiff Base Synthesis

| Amine Precursor | Resulting Schiff Base Moiety | Potential Application of Metal Complex | Source |

|---|---|---|---|

| (Thiophen-2-yl)methanamine | Thiophene-containing Schiff base | Antibacterial, antifungal, antioxidant | ajgreenchem.com |

| 2-Amino-4-chlorophenol | Phenolic Schiff base | Antimicrobial against B. subtilis, E. coli | pnrjournal.com |

| 2-Aminothiazole | Thiazole-containing Schiff base | Antimicrobial against A. niger, C. albicans | pnrjournal.com |

Methods for Benzoxaborole Synthesis Utilizing Halophenols as Precursors

Benzoxaboroles are heterocyclic compounds containing a boron atom that have gained significant attention as privileged structures in medicinal chemistry, with applications as antifungal and anti-inflammatory agents. sciengine.com Halophenols are key starting materials for their synthesis. A closely related class of compounds, benzosiloxaboroles, has been synthesized from 4-bromo-2-chlorophenol. nih.govresearchgate.netpw.edu.pl This synthesis provides a template for accessing benzoxaboroles from this compound.

The general synthetic pathway begins with the protection of the phenolic hydroxyl group. This is followed by a halogen-lithium exchange reaction, typically using n-butyllithium (n-BuLi) at low temperatures, to generate a lithiated intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as B(OMe)₃, followed by acidic workup to facilitate cyclization and formation of the benzoxaborole ring. sciengine.com This methodology allows for the creation of a diverse library of benzoxaborole derivatives.

Derivatization for Biological and Catalytic Applications

The functional groups on this compound—the hydroxyl, bromo, and chloro substituents—offer multiple handles for derivatization to generate compounds for biological and catalytic screening.

Biological Applications : Derivatives of halogenated phenols have shown significant potential as therapeutic agents. For example, Schiff base complexes derived from bromo- and chloro-substituted phenols exhibit promising antibacterial and antifungal properties. pnrjournal.comajgreenchem.com Furthermore, benzosiloxaboroles synthesized from 4-bromo-2-chlorophenol have demonstrated high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govpw.edu.pl The mechanism of action for benzoxaboroles often involves the inhibition of essential enzymes like leucyl-tRNA synthetase. researchgate.net

Catalytic Applications : The bromine and chlorine atoms on the aromatic ring are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl, alkyl, or vinyl groups, creating a library of novel compounds. These derivatives can be screened for catalytic activity or other material properties. The Schiff base ligands discussed previously can also be used to create metal complexes that act as catalysts for various organic transformations. pnrjournal.com

Table 3: Derivatization Strategies and Applications

| Derivative Class | Synthetic Strategy | Potential Application | Source |

|---|---|---|---|

| Schiff Base Complexes | Condensation with amines, followed by metallation | Antimicrobial agents, Catalysis | pnrjournal.comajgreenchem.com |

| Benzoxaboroles | Protection, lithiation, reaction with borate ester, cyclization | Antifungal, Antibacterial, Anti-inflammatory | sciengine.comnih.govresearchgate.net |

| Biaryl Compounds | Suzuki-Miyaura cross-coupling at Br/Cl positions | Advanced materials, Pharmaceutical intermediates |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives is essential for developing sustainable chemical processes that minimize environmental impact. iciset.inum-palembang.ac.id

Atom Economy and Solvent Minimization Strategies

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful.

The synthesis of this compound via the electrophilic bromination of 2-chlorophenol is a substitution reaction, which is less atom-economical than an addition reaction because it generates a stoichiometric byproduct (HBr).

The atom economy can be calculated as follows:

Reaction : C₆H₅ClO + Br₂ → C₆H₄BrClO + HBr

Molecular Weight of Desired Product (C₆H₄BrClO) : ~207.45 g/mol nih.gov

Sum of Molecular Weights of Reactants (C₆H₅ClO + Br₂) : ~128.56 g/mol + ~159.81 g/mol = ~288.37 g/mol

% Atom Economy = (207.45 / 288.37) * 100% ≈ 71.9%

This calculation shows that over 28% of the reactant mass is converted into a byproduct. Green chemistry encourages the development of alternative synthetic routes, such as catalytic cycles, that can improve atom economy. jocpr.com

Solvent Minimization: Solvents are a major contributor to chemical waste. Green chemistry promotes the use of safer, more environmentally benign solvents, or ideally, solvent-free reactions. um-palembang.ac.idacs.org Traditional halogenation reactions often use hazardous chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). dokumen.pub Research has shown that greener solvents can be highly effective. For example, methanol has been used successfully for the NBS-mediated bromination of phenols, mdpi.com and some reactions can even be performed in water. mdpi.comacs.org Solvent-free conditions represent the ultimate goal, offering benefits such as reduced pollution, lower cost, and easier purification. acs.org

Table 4: Comparison of Solvents for Phenol Halogenation

| Solvent | Classification | Rationale for Use/Avoidance | Source |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Halogenated | Effective but volatile, suspected carcinogen, environmentally persistent. | dokumen.pub |

| Acetonitrile (CH₃CN) | Polar Aprotic | Effective for many reactions, including photoredox catalysis, but is toxic. | beilstein-journals.org |

| Methanol (CH₃OH) | Polar Protic | Can offer enhanced reaction rates; greener than chlorinated solvents but still flammable and toxic. | mdpi.com |

| Water (H₂O) | Polar Protic | The greenest solvent; non-toxic, non-flammable. Its use is highly desirable. | mdpi.comacs.org |

Development of Environmentally Benign Catalytic Systems

The synthesis of halogenated phenols, including this compound and its derivatives, has traditionally relied on methods that can generate significant chemical waste and utilize hazardous reagents. In response, a key focus of modern synthetic chemistry has been the development of environmentally benign catalytic systems that prioritize green chemistry principles such as the use of non-toxic solvents, efficient catalysts, and waste-reducing processes.

One significant advancement is the use of copper-catalyzed hydroxylation reactions in water. rsc.org This approach offers a greener alternative for the synthesis of phenols from aryl halides. Researchers have developed a highly efficient method for the direct preparation of phenols through the hydroxylation of aryl bromides and chlorides in neat water. rsc.org This system demonstrates excellent selectivity and tolerance for various functional groups. The catalytic system typically involves a copper(I) oxide (Cu₂O) catalyst paired with a 4,7-dihydroxy-1,10-phenanthroline ligand. rsc.org The use of water as the solvent is a cornerstone of its environmentally friendly profile. This methodology has proven effective for a range of aryl halides, suggesting its potential applicability for precursors of this compound. rsc.org

Another area of development involves oxidative halogenation using green oxidants. For instance, an efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol (B122985) has been developed using hydrogen peroxide as the oxidant and water as the solvent. researchgate.net This process is catalyzed by manganous(II) sulfate (B86663) (MnSO₄) and utilizes hydrogen chloride as the chlorine source under mild conditions. researchgate.net A key advantage of this system is that the products can be isolated from the aqueous solution which contains the catalyst, simplifying product separation and enabling catalyst recycling. researchgate.net The use of hydrogen peroxide is particularly notable as its primary byproduct is water, aligning with green chemistry goals.

Furthermore, significant progress has been made in developing highly regioselective catalytic systems for the halogenation of phenols. The ability to control the position of halogenation is critical for efficiently producing specific isomers and minimizing the formation of unwanted byproducts. Research into the chlorination of phenols using sulphuryl chloride has identified that certain sulfur-containing compounds, when used with a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), can act as highly effective and selective catalysts. mdpi.com Poly(alkylene sulphide)s, in particular, have been identified as useful catalysts that can lead to quantitative yields of chlorophenols with very high regioselectivity. mdpi.com

The table below summarizes research findings on the effect of various dialkyl sulphide catalysts on the selectivity of phenol chlorination, highlighting the move towards more controlled and efficient synthetic routes. mdpi.com

Table 1: Effect of Dialkyl Sulphide Catalysts on the Selectivity of Phenol Chlorination

| Catalyst (R¹SR²) | R¹ Group | R² Group | 2-chlorophenol (%) | 4-chlorophenol (B41353) (%) | 2,4-dichlorophenol (%) |

|---|---|---|---|---|---|

| 5a | Me | Me | 37 | 56 | 7 |

| 5b | Et | Et | 35 | 59 | 6 |

| 5c | Pr | Pr | 35 | 60 | 5 |

| 5d | Bu | Bu | 34 | 61 | 5 |

| 5e | i-Pr | i-Pr | 33 | 61 | 6 |

| 5f | t-Bu | t-Bu | 28 | 56 | 16 |

Conditions: Phenol (100 mmol), SO₂Cl₂ (110 mmol), AlCl₃ (100 mg), and sulphur-containing catalyst (5 mmol) were used. Data sourced from a study on selective chlorination processes. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of advanced spectroscopic methods is essential for the unambiguous determination of the molecular structure of this compound, distinguishing it from other positional isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

The ¹H NMR spectrum of a related compound, 2-bromo-4-chlorophenol (B154644), in deuterochloroform (CDCl₃) shows distinct signals for the aromatic protons. For instance, one proton appears as a doublet at δ 7.46 ppm with a coupling constant (J) of 2.06 Hz, another as a doublet of doublets at δ 7.19 ppm (J = 2.44, 2.43 Hz), and a third as a doublet at δ 6.95 ppm (J = 8.71 Hz). beilstein-journals.org A singlet observed at δ 5.58 ppm is attributed to the phenolic hydroxyl group. beilstein-journals.org While specific data for this compound is not detailed in the provided results, the principles of chemical shift and coupling patterns would similarly apply to distinguish it from its isomers.

The ¹³C NMR spectrum for 2-bromo-4-chlorophenol in CDCl₃ reveals six distinct signals corresponding to the carbon atoms of the benzene ring at δ 151.20, 131.59, 131.35, 129.23, 116.89, and 116.05 ppm. beilstein-journals.org The specific chemical shifts for the carbon atoms in this compound would be expected to differ based on the altered electronic environment created by the different substituent positions.

Table 1: Representative ¹H and ¹³C NMR Data for a Halogenated Phenol (2-Bromo-4-chlorophenol)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | 7.46 | d, J = 2.06 |

| ¹H | 7.19 | dd, J = 2.44, 2.43 |

| ¹H | 6.95 | d, J = 8.71 |

| ¹H (OH) | 5.58 | s |

| ¹³C | 151.20 | - |

| ¹³C | 131.59 | - |

| ¹³C | 131.35 | - |

| ¹³C | 129.23 | - |

| ¹³C | 116.89 | - |

| ¹³C | 116.05 | - |

Data obtained for 2-Bromo-4-chlorophenol in CDCl₃. beilstein-journals.org

For halogenated phenols, the IR spectra exhibit characteristic bands. For example, in p-chlorophenol and p-bromophenol, theoretical and experimental studies have analyzed their molecular structures and infrared spectra. acs.org The FT-IR spectrum of 2-bromo-4-chlorotoluene, a related compound, shows strong C-H vibrations in the range of 3186-3093 cm⁻¹ and ring vibrations between 1641-1482 cm⁻¹. researchgate.net For this compound, one would expect to observe a broad O-H stretching band characteristic of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. C-O stretching and C-Br/C-Cl stretching vibrations would also be present at lower frequencies.

Raman spectroscopy of 2-bromo-4-chlorophenol has been documented, providing further insight into its vibrational modes. chemicalbook.com The combination of IR and Raman data allows for a more complete vibrational assignment, aiding in the structural confirmation of this compound.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is influenced by the molecular structure, particularly the presence of chromophores and auxochromes.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₄BrClO, with a calculated molecular weight of approximately 207.45 g/mol . nih.govchemsrc.com The exact mass is 205.91341 Da. nih.gov

Electron ionization mass spectrometry (EI-MS) of halogenated phenols typically shows a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The fragmentation of the molecular ion can involve the loss of the halogen atoms, a hydrogen atom, or the formyl radical (CHO), providing further structural clues. For instance, the mass spectrum of the isomeric 4-bromo-2-chlorophenol shows a top peak at m/z 208 and a second highest at m/z 206, which corresponds to the isotopic pattern of the molecular ion. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement experimental findings and provide deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) calculations are widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. Studies on the complete series of 19 bromophenols have utilized DFT calculations at the B3LYP/6-311G++(d,p) level of theory to investigate their molecular structures and properties. researchgate.net Similar calculations have been performed for bromophenols to determine thermodynamic parameters. murdoch.edu.au

For this compound, DFT calculations would involve optimizing the molecular geometry to find the most stable conformation. This optimized structure provides theoretical bond lengths and angles. Furthermore, DFT can be used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and electronic transitions of the molecule.

The reactivity of halogenated phenols can also be investigated using DFT by calculating electrophilicity indices and modeling transition states for reactions like nucleophilic substitution. The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, helps to identify the electrophilic and nucleophilic regions of the molecule. researchgate.net

Table 2: Calculated Properties of Halogenated Phenols from DFT Studies

| Property | Description | Relevance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides theoretical bond lengths and angles for comparison with experimental data. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy of electronic transitions. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the assignment of experimental IR and Raman spectra. acs.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule. | Identifies regions prone to electrophilic and nucleophilic attack. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape of molecules by simulating the atomic motions over time. nih.govnih.gov For this compound, MD simulations can provide detailed insights into its dynamic behavior, flexibility, and the equilibrium between different conformational states. Such simulations are particularly valuable for understanding the orientation of the hydroxyl (-OH) group relative to the halogen substituents on the aromatic ring, a key factor influencing the molecule's chemical and physical properties.

The conformational analysis of this compound via MD simulations involves defining a force field (a set of parameters describing the potential energy of the system), such as GROMOS, and simulating the molecule's behavior in a solvent box, typically water, over a period ranging from nanoseconds to microseconds. nih.govrsc.org The simulation tracks the trajectories of all atoms, allowing for the analysis of conformational changes, such as the rotation around the C-O bond. nih.gov By analyzing these trajectories, one can determine the probability of finding the molecule in specific conformations and calculate the free energy surface associated with these changes. tandfonline.com

Key parameters analyzed in an MD simulation for conformational analysis include dihedral angles, root-mean-square deviation (RMSD), and radius of gyration (Rg). researchgate.net For this compound, the crucial dihedral angle would be that which describes the orientation of the hydroxyl hydrogen with respect to the plane of the benzene ring. The simulation can reveal the most stable rotamers and the energy barriers between them. This is influenced by potential intramolecular hydrogen bonding between the hydroxyl proton and the adjacent chlorine atom, as well as steric hindrance from the bulky bromine and chlorine atoms. While MD simulations are computationally intensive, they provide a level of detail on molecular flexibility that is often inaccessible through experimental methods alone. researchgate.netwhiterose.ac.uk

Table 1: Illustrative Data from a Hypothetical MD Simulation for Conformational Analysis of this compound

| Parameter | Description | Simulated Value/Observation |

| Dihedral Angle (Cl-C-O-H) | Describes the rotation of the hydroxyl group. | Analysis would reveal preferred angles, indicating stable conformers. |

| Potential Energy | The energy of the molecule in different conformations. | Lower potential energy indicates more stable conformations. |

| Conformational Population | The percentage of time the molecule spends in each stable conformation. | Would likely show a dominant conformer stabilized by intramolecular forces. |

| Intramolecular H-Bond | Distance between the hydroxyl hydrogen and the chlorine atom. | Fluctuations in this distance would indicate the strength and persistence of the bond. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or chemical reactivity of compounds based on their molecular structures. scholarsresearchlibrary.comjst.go.jp For this compound, QSAR modeling can be employed to estimate its reactivity in various chemical and biological systems, including its potential toxicity or its rate of degradation. scholarsresearchlibrary.comepfl.ch These models are built by correlating variations in the structural or physicochemical properties of a series of related compounds, such as halogenated phenols, with their observed activities. scholarsresearchlibrary.comresearchgate.net

The development of a QSAR model for predicting the reactivity of halogenated phenols involves several steps. First, a dataset of compounds with known reactivity data (e.g., reaction rate constants, toxicity values like IC50) is compiled. scholarsresearchlibrary.com Then, a variety of molecular descriptors are calculated for each compound using computational chemistry methods like Density Functional Theory (DFT). researchgate.net These descriptors quantify different aspects of the molecule's structure, such as its hydrophobicity (log P), electronic properties (e.g., energy of the lowest unoccupied molecular orbital, E-LUMO; Hammett constants), and steric properties. jst.go.jp

Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical equation that links the descriptors to the activity. scholarsresearchlibrary.comresearchgate.net For instance, a QSAR model for the toxicity of halogenated phenols might show that toxicity increases with higher hydrophobicity and electrophilicity. jst.go.jp Such models, once validated, can be used to predict the reactivity of compounds like this compound, for which experimental data may not be available. scientific.netnih.gov The OECD QSAR Toolbox is an example of software that uses this approach to categorize chemicals and predict their properties. cymitquimica.com

Table 2: Key Molecular Descriptors for QSAR Modeling of Halogenated Phenols

| Descriptor | Property Represented | Relevance to Reactivity of this compound |

| Log P | Hydrophobicity | Influences partitioning into nonpolar environments and membrane permeability. |

| pKa | Acidity | Determines the degree of ionization at a given pH, affecting solubility and interaction with biological targets. |

| E-HOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability | Relates to susceptibility to electrophilic attack. |

| E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Relates to susceptibility to nucleophilic attack and electrophilicity. jst.go.jp |

| Dipole Moment | Polarity | Affects solubility and intermolecular interactions. |

| Molar Refractivity | Steric properties/Polarizability | Influences binding to active sites. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique representation of each molecule's shape and its contact with neighboring molecules. This method is instrumental in understanding the packing of molecules in a crystal and the nature of the forces holding them together. mdpi.comrsc.org

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent longer contacts. scirp.orgrsc.org For this compound, this analysis would reveal the specific roles of the bromine, chlorine, oxygen, and hydrogen atoms in forming the crystal structure.

A complementary tool is the 2D fingerprint plot, which summarizes all the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. nih.gov The plot provides a quantitative breakdown of the types of interactions present. For halogenated compounds, common contacts include H···H, C···H/H···C, O···H/H···O, and contacts involving the halogen atoms like Br···H/H···Br and Cl···H/H···Cl. mdpi.comiucr.org In a molecule like 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, a related structure, the major contributions to intermolecular interactions were found to be from C···H/H···C (32.2%), H···H (26.3%), Br···H/H···Br (10.7%), O···H/H···O (10.4%), and Cl···H/H···Cl (7.5%) contacts. iucr.org A similar distribution, with a significant contribution from O···H contacts due to the phenolic hydroxyl group, would be expected for this compound. scirp.org

Table 3: Expected Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Description of Interaction | Expected Contribution (%) |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | ~25-40% mdpi.comiucr.org |

| C···H/H···C | Interactions between carbon and hydrogen atoms, including potential C-H···π interactions. | ~15-30% mdpi.comiucr.org |

| O···H/H···O | Hydrogen bonding involving the phenolic hydroxyl group. | ~10-20% |

| Br···H/H···Br | Interactions involving the bromine atom. | ~5-15% iucr.org |

| Cl···H/H···Cl | Interactions involving the chlorine atom. | ~5-10% mdpi.comiucr.org |

| Other (e.g., Br···Cl, C···C) | Halogen-halogen and π-π stacking interactions. | < 5% |

Electrophilic Aromatic Substitution Reactions Involving this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The hydroxyl group of a phenol is a potent activating group, significantly increasing the ring's reactivity towards electrophiles compared to benzene. libguides.comlibretexts.org This activation stems from the ability of the oxygen's lone pairs to delocalize into the aromatic pi-system, thereby enriching the electron density of the ring. libguides.com This effect is most pronounced at the ortho and para positions relative to the hydroxyl group. libguides.comlumenlearning.com

Kinetics of Halogenation Reactions with Phenolic Compounds

The rate of halogenation is significantly influenced by the nature of the substituents present on the phenolic ring. For example, in the chlorination of phenols by peroxydisulphate and chloride ions, the reaction is accelerated by the presence of chloride ions. Similarly, the bromination of phenols with N-bromosuccinimide is influenced by the solvent's dielectric constant and the concentration of additives like sodium acetate.

The reactivity of different halogenating agents also plays a crucial role. For instance, the rate constants for the reaction of bromine with phenol-like compounds are approximately three orders of magnitude higher than those for chlorine. nih.gov

Influence of Substituents on Reaction Rate and Regioselectivity

Substituents on the phenol ring exert a profound influence on both the rate and the regioselectivity of electrophilic aromatic substitution. libretexts.orglumenlearning.com Activating groups, such as the hydroxyl group, increase the reaction rate, while deactivating groups, like halogens, decrease it. libretexts.orglibretexts.org For instance, the nitration of phenol is about 1000 times faster than that of benzene. lumenlearning.com

The directing effect of substituents is also critical. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. libguides.com Halogens, while deactivating, also direct ortho and para. libretexts.org In this compound, the positions open for substitution are C4, C5, and C6. The powerful activating and ortho, para-directing hydroxyl group at C1, combined with the ortho, para-directing (but deactivating) chloro group at C2 and the meta-directing (relative to the hydroxyl group) bromo group at C3, will collectively influence the final position of substitution. The position para to the hydroxyl group (C4) and the position ortho to the hydroxyl group (C6) are the most likely sites for electrophilic attack.

Kinetic studies on the bromination of chlorophenol isomers have shown that the relative reactivity is in the order of m-chlorophenol > p-chlorophenol > o-chlorophenol. ijcrt.org This is attributed to the electronic effects of the hydroxyl and chloro groups acting in unison in m-chlorophenol, leading to a higher rate of bromination. ijcrt.org

Nucleophilic Aromatic Substitution Reactions

While electrophilic substitution is characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) occurs on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orgresearchgate.net

For a halophenol like this compound, nucleophilic aromatic substitution is less common than electrophilic substitution due to the presence of the activating hydroxyl group. However, under forcing conditions or with very strong nucleophiles, the bromine or chlorine atoms could potentially be displaced. libretexts.org The reactivity of aryl halides in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the C-X bond strength and highlights the importance of the stability of the intermediate. masterorganicchemistry.comiscnagpur.ac.in The presence of electron-withdrawing groups on the ring is crucial for activating it towards nucleophilic attack. iscnagpur.ac.in

Cross-Coupling Reactions (e.g., Suzuki, Heck) Utilizing this compound as a Coupling Partner

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. jyu.firsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. jyu.fi this compound, containing both bromo and chloro substituents, can serve as a substrate in these reactions.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with an organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. jyu.fi The reactivity of the aryl halide is a key factor, with aryl iodides and bromides generally being more reactive than aryl chlorides. rsc.orgnih.gov This suggests that in this compound, the C-Br bond would be more likely to undergo oxidative addition in a cross-coupling reaction than the C-Cl bond.

Studies have reported the successful use of bromo-chlorophenols in Suzuki cross-coupling reactions. For example, 2-bromo-4-chlorophenyl-2-bromobutanoate has been used to synthesize various derivatives via a Pd-catalyzed Suzuki reaction. nih.gov Ligand-free palladium-catalyzed Suzuki reactions have also been reported for a variety of aryl halides. rsc.org

Oxidation and Reduction Pathways

Degradation via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of persistent organic pollutants like halogenated phenols. rsc.orgmdpi.com These processes rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (HO•), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization to CO2, H2O, and inorganic halides. mdpi.comscispace.com

The degradation of halophenols by AOPs such as UV/H2O2 and UV/peroxydisulfate (PDS) has been investigated. rsc.org In the UV/PDS system, the degradation rates of bromophenols and chlorophenols were found to follow the order: para-substituted > ortho-substituted > meta-substituted. rsc.org In contrast, for the UV/H2O2 process, the order was para-substituted > meta-substituted > ortho-substituted. rsc.org These differences are attributed to the distinct reaction activities of the sulfate radical (SO4•−) and the hydroxyl radical (HO•) with the halophenols. rsc.org

Studies on the degradation of 4-bromo-2-chlorophenol (BCP) using a Co/PMS (peroxymonosulfate) system have shown that the degradation rate is influenced by factors such as the initial BCP concentration, PMS and Co2+ concentrations, and pH. bohrium.com The presence of chloride ions was found to have a dual effect on BCP degradation. bohrium.com While high concentrations of chloride ions could promote the degradation of BCP, they also led to the formation of chlorinated intermediates and inhibited complete mineralization. bohrium.com

Electrochemical Reduction and Oxidation Studies

Electrochemical methods are recognized as effective techniques for the degradation of halogenated organic pollutants under mild conditions. provectusenvironmental.com These processes are generally categorized into electrochemical reduction and oxidation, where the electrode material plays a crucial role in the efficiency of degradation. provectusenvironmental.com

Electrochemical Reduction: The primary pathway for the electrochemical reduction of halogenated organic compounds is the cleavage of the carbon-halogen (C-X) bond. provectusenvironmental.com This process can occur through direct electron transfer from the cathode to the organic molecule or via indirect reduction mediated by species generated at the electrode surface. provectusenvironmental.com For a compound like this compound, this would involve the stepwise or concerted removal of bromine and chlorine atoms, leading to the formation of less halogenated and potentially non-toxic phenols. The process aims to release halide ions into the solution, breaking down the original structure. provectusenvironmental.com

Electrochemical Oxidation: The electrochemical oxidation of phenols typically involves the transfer of an electron from the phenol molecule to the anode, forming a phenoxy radical. In aprotic media, such as dimethyl sulfoxide (B87167) (DMSO), the oxidation of chlorophenols has been shown to be a diffusion-controlled process occurring at a glassy carbon electrode. uark.edu The oxidation potential is influenced by the number and position of chlorine substituents on the phenolic ring. uark.edu While specific studies on the electrochemical oxidation of this compound are not extensively detailed in the reviewed literature, the behavior of related chlorophenols provides insight. The initial oxidation peak corresponds to the oxidation of the phenol group itself. uark.edu The stability and subsequent reactions of the resulting radical depend on the substitution pattern.

The table below shows the oxidation potentials for various chlorophenols, illustrating the influence of halogen substitution on the ease of oxidation.

Table 1: Oxidation Potentials of Selected Chlorophenols in an Aprotic Medium

| Compound | Peak Potential (Volts vs. SCE) |

|---|---|

| 2-Chlorophenol | 0.82 |

| 3-Chlorophenol | 0.89 |

| 4-Chlorophenol | 0.76 |

| 2,3-Dichlorophenol | 0.88 |

| 2,6-Dichlorophenol | 0.62 |

| 2,4,6-Trichlorophenol | 0.76 |

Data sourced from a study using 0.10 M tetrabutylammonium (B224687) perchlorate (B79767) in dimethylsulfoxide at a scan rate of 0.10 volt/sec. uark.edu

Mechanistic Studies of Radical Reactions Involving Bromochlorophenols

The radical chemistry of bromochlorophenols (BCPs) is of significant interest, primarily because bromochlorophenoxy radicals (BCPRs) are key precursors to the formation of toxic mixed polybrominated and chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). uliege.bersc.org Understanding the mechanisms of these radical reactions is critical for controlling the emission of such pollutants from combustion processes. rsc.org The formation of BCPRs from BCPs reacting with hydrogen atoms is considered a central pathway in the generation of PBCDD/Fs. uliege.bedntb.gov.ua

Formation of Bromochlorophenoxy Radicals

Bromochlorophenoxy radicals (BCPRs) are primarily formed through the abstraction of the phenolic hydrogen atom by other radicals present in high-temperature environments, such as H, OH, Cl, and Br. uliege.bersc.org Quantum chemical studies have extensively analyzed the formation of BCPRs from the reaction of a complete series of 96 BCP congeners with hydrogen atoms. rsc.orgrsc.org

The reaction proceeds via a direct hydrogen abstraction mechanism: BCP + H• → BCPR + H₂

This process is a crucial step preceding the condensation reactions that lead to larger molecules like PBCDD/Fs. rsc.org The stability and reactivity of the phenol are influenced by the halogen substitution pattern. Halogen atoms at the ortho position, such as the chlorine atom in this compound, are known to increase the stability of the parent molecule and reduce the reactivity of the O-H bond. rsc.org The formation of the 2-chlorophenoxyl radical has also been observed during the high-temperature pyrolysis of 2-chlorophenol, which can then undergo further reactions. acs.org Similarly, the reaction between 2-chlorophenoxy and 2-bromophenoxy radicals is a known pathway for the formation of mixed halogenated dioxins. murdoch.edu.au

Hydrogen Abstraction Reactions

The abstraction of the hydrogen atom from the hydroxyl group of bromochlorophenols by atomic hydrogen is a well-studied elementary reaction. rsc.org This reaction proceeds through a transition state where the O-H bond is broken and a new H-H bond is formed. rsc.org

Computational studies using canonical variational transition-state (CVT) theory have determined the rate constants for these abstraction reactions over a wide temperature range (600–1200 K). rsc.orgrsc.org The findings indicate that the relative reactivity of the O-H bond in BCPs is dominated by the total degree and pattern of halogenation, rather than the specific distribution of bromine and chlorine atoms. rsc.org

A key finding is the effect of ortho substitution. The presence of a halogen atom at a position ortho to the hydroxyl group (e.g., the chlorine in this compound) reduces the reactivity of the O-H bond, making hydrogen abstraction less favorable compared to isomers without ortho substituents. rsc.org This is attributed to the stabilizing effect of the ortho halogen.

The table below, based on computational findings, illustrates the trend in reaction rate constants for hydrogen abstraction from selected bromochlorophenol isomers by a hydrogen atom at 1000 K.

Table 2: Calculated Rate Constants for H Abstraction from Bromochlorophenols at 1000 K

| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Phenol | 2.56 × 10⁻¹¹ |

| 2-Chlorophenol | 1.83 × 10⁻¹¹ |

| 3-Chlorophenol | 2.30 × 10⁻¹¹ |

| 4-Chlorophenol | 2.22 × 10⁻¹¹ |

| 2-Bromophenol | 1.87 × 10⁻¹¹ |

| 3-Bromophenol | 2.30 × 10⁻¹¹ |

| 4-Bromophenol (B116583) | 2.23 × 10⁻¹¹ |

Data derived from theoretical calculations. The trend shows that ortho-substituted phenols (2-chloro and 2-bromo) have lower rate constants for hydrogen abstraction compared to their meta and para isomers, indicating lower reactivity. rsc.orgrsc.org

Environmental Fate and Remediation of Halogenated Phenols, Including 3 Bromo 2 Chlorophenol

Abiotic Transformation Processes

Abiotic transformation processes are non-biological chemical and physical reactions that lead to the degradation of compounds in the environment. For halogenated phenols, these processes primarily include photochemical degradation and hydrolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis of halogenated phenols is influenced by pH. epa.govepa.gov For example, profenofos (B124560), a precursor to 4-bromo-2-chlorophenol (B165030), hydrolyzes more rapidly in neutral and alkaline solutions. epa.govepa.gov Specifically, the half-life of profenofos is reported to be between 104 and 108 days at a pH of 5, between 24 and 62 days at a pH of 7, and only 7 to 8 hours at a pH of 9. epa.govepa.gov This suggests that in aquatic environments with higher pH, the breakdown of precursor compounds to form halogenated phenols like 3-bromo-2-chlorophenol could be accelerated. Halogenated phenols themselves are generally not expected to undergo significant hydrolysis. epa.goveuropa.eu

Photochemical Degradation Mechanisms

Biotic Transformation and Biodegradation Pathways

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation and engineered remediation of halogenated phenols.

Various bacteria and fungi have been identified that can degrade chlorophenols and their derivatives, often utilizing them as a sole source of carbon and energy. nih.govmdpi.com The degradation pathways typically involve the initial hydroxylation of the phenol (B47542) ring to form catechols, which are then further broken down. nih.gov For instance, the bacterial degradation of 2-chlorophenol (B165306) proceeds through the formation of 3-chlorocatechol, which can then be degraded via either a modified ortho-cleavage or a meta-cleavage pathway. nih.gov Fungi, such as Rhizoctonia praticola, have been shown to catalyze the copolymerization of 4-bromo-2-chlorophenol with other phenols using extracellular laccase enzymes. epa.gov Several bacterial strains, including Bacillus, Rahnella, and Aspergillus sydowii, have demonstrated the ability to degrade profenofos, with 4-bromo-2-chlorophenol being a major metabolite. researchgate.netresearchgate.net

Enzymes play a critical role in the biotransformation of halogenated phenols. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are particularly important in the metabolism of many xenobiotics, including pesticides that degrade into halogenated phenols. smolecule.comnih.gov For example, the insecticide profenofos is metabolized to 4-bromo-2-chlorophenol by several human CYP enzymes, including CYP2B6, CYP2C19, and CYP3A4. smolecule.comnih.gov Kinetic studies have shown that CYP2C19 and CYP2B6 are the primary enzymes responsible for this detoxification process. nih.govresearchgate.net Fungal laccases and peroxidases are also involved in the transformation of halogenated phenols by catalyzing their polymerization and incorporation into humic substances. epa.gov

The identification of intermediate and final metabolites is crucial for understanding the complete biodegradation pathway of a compound and assessing the potential toxicity of the breakdown products. In the degradation of profenofos, 4-bromo-2-chlorophenol is a consistently identified major metabolite. epa.govepa.govresearchgate.netresearchgate.netresearchgate.netekb.eg Further degradation of 4-bromo-2-chlorophenol by microorganisms can lead to other intermediates. For example, the fungus Aspergillus sydowii can transform 4-bromo-2-chlorophenol into 4-bromo-2-chloro-1-methoxybenzene. researchgate.net In some bacterial degradation pathways of profenofos, intermediates such as phosphoric acid and 3,4-dimethyl benzoic acid have been identified, suggesting the eventual entry of the breakdown products into the tricarboxylic acid (TCA) cycle for complete mineralization. researchgate.netresearchgate.net In advanced oxidation processes, the degradation of 4-bromo-2-chlorophenol can lead to the formation of various chlorinated by-products. bohrium.comtandfonline.com

Enzymatic Biotransformations (e.g., Cytochrome P450 Metabolism)

Environmental Monitoring and Analytical Detection Methods

The accurate detection and quantification of halogenated phenols like this compound in environmental matrices are critical for monitoring their fate and transport. Due to their potential toxicity and persistence, highly sensitive and selective analytical methods are required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the trace analysis of semivolatile organic compounds, including halogenated phenols. lcms.cz Its high resolution and sensitivity make it ideal for identifying and quantifying these compounds in complex samples such as water, soil, and biological tissues.

For polar analytes like phenols, derivatization is a common and often necessary step to improve their chromatographic behavior. semanticscholar.orgjfda-online.com This process converts the polar hydroxyl group into a less polar ether or ester, increasing the analyte's volatility and reducing its interaction with active sites in the GC system. jfda-online.com Common derivatization techniques include silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), and alkylation. semanticscholar.orgnih.gov For instance, a fast silyl (B83357) derivatization method using BSTFA in acetone (B3395972) has been shown to quantitatively derivatize chlorophenols within seconds at room temperature, significantly speeding up sample preparation. nih.gov

GC-MS has been successfully used to identify 4-bromo-2-chlorophenol, a structural isomer of this compound, as a primary degradation product of the organophosphate insecticide profenofos in various studies. ekb.eguky.eduresearchgate.net These analyses often involve extraction with an organic solvent like hexane, followed by direct injection into the GC-MS system. researchgate.net The mass spectrometer provides definitive identification based on the unique mass spectrum of the analyte and its fragments. For enhanced sensitivity, especially for trace-level detection required by regulatory guidelines like the US EPA Method 8270, tandem mass spectrometry (GC-MS/MS) can be employed. hpst.cz

Table 1: Exemplary GC-MS Parameters for Halogenated Phenol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Instrument | Agilent 7890B GC with 7000D GC/TQ | lcms.cz |

| Column | 30 m × 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS) | lcms.czresearchgate.net |

| Injection Mode | Split/splitless or Pulsed Split | lcms.czhpst.cz |

| Carrier Gas | Helium | lcms.cz |

| Derivatization | Silylation with BSTFA in Acetone | nih.gov |

| Ionization Mode | Electron Impact (EI) | acs.org |

| Acquisition Mode | Full Scan or Multiple Reaction Monitoring (MRM) | lcms.czhpst.cz |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of halogenated phenols. It is particularly advantageous for polar, high-molecular-weight, or thermally unstable compounds that are not well-suited for GC analysis. asianpubs.org HPLC methods typically use a reversed-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). asianpubs.orgmdpi.com

Several HPLC methods have been developed for the separation of phenol mixtures, which are often considered priority pollutants. asianpubs.org The separation of isomers can be optimized by adjusting mobile phase composition, pH, and temperature. asianpubs.org For instance, a study on the separation of various halogenated phenols found that an optimal mobile phase of methanol-water (50:50 v/v) with hexanesulfonic acid at a pH of 4.55 achieved good separation. asianpubs.org Detection is commonly performed using a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS). mdpi.comnih.gov LC-MS/MS, in particular, offers high selectivity and sensitivity for analyzing trace levels of bromophenols in complex aqueous samples like river and seawater. researchgate.net

Specific methods have been reported for isomers of this compound. For example, 4-Bromo-2-chlorophenol can be analyzed by a reversed-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For compatibility with mass spectrometry, the non-volatile phosphoric acid can be replaced with formic acid. sielc.comsielc.com

Table 2: Typical HPLC Conditions for Halogenated Phenol Analysis

| Parameter | Setting | Reference(s) |

|---|---|---|

| Instrument | HPLC with DAD or MS/MS detector | mdpi.comresearchgate.net |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., 0.1% H₃PO₄) | mdpi.com |

| Flow Rate | 0.6 mL/min | mdpi.com |

| Detection | DAD (multiwavelength) or ESI-MS/MS | mdpi.comresearchgate.net |

| Sample Prep | Solid-Phase Extraction (SPE) for water samples | mdpi.comresearchgate.net |

Electrochemical Sensing for Halogenated Phenols

Electrochemical sensors are an emerging technology for the rapid, low-cost, and in-situ monitoring of phenolic pollutants. acs.orgrsc.org These devices operate by measuring the change in an electrical signal (e.g., current) that occurs when the target analyte is oxidized or reduced at the surface of a specially designed electrode. nih.gov

To enhance sensitivity and selectivity, electrode surfaces are often modified with nanomaterials like carbon nanotubes or conducting polymers. nih.govmdpi.com For example, a screen-printed carbon electrode modified with single-wall carbon nanotubes and poly(3,4-ethylenedioxythiophene) (SWCNT/PEDOT) showed enhanced electron transfer properties and a rapid response for the detection of phenol and various chlorophenols. nih.gov Another approach involves the use of molecularly imprinted polymers (MIPs), which create specific recognition sites for a target molecule or a class of similar compounds, thereby improving selectivity. rsc.org

Recent advancements include the development of electrochemiluminescence (ECL) sensors using oriented carbon dot assemblies. acs.org These sensors can detect a range of halogenated phenolic compounds at very low concentrations, with detection limits reaching the femtomolar (10⁻¹⁵ mol/L) range for some analytes. acs.org While not yet tested specifically on this compound, the broad-spectrum nature of these sensors suggests their applicability for its detection. acs.org These sensor technologies hold promise for real-time environmental monitoring applications where rapid detection is crucial. researchgate.net

Strategies for Environmental Remediation

The removal of persistent halogenated phenols from contaminated soil and water is a significant environmental challenge. Research has focused on developing destructive treatment technologies that can break down these compounds into less harmful substances.

Advanced Oxidation Processes (AOPs) for Dehalogenation

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.com These radicals are powerful, non-selective oxidants that can effectively break down a wide range of refractory compounds, including halogenated phenols. mdpi.comamazonaws.com AOPs can be driven by various energy sources, including UV light, ozone, and ultrasound. mdpi.com

Persulfate-based AOPs, which generate sulfate (B86663) radicals (SO₄•⁻) in addition to hydroxyl radicals, have proven effective for degrading halogenated phenols. rsc.orgacs.org A study comparing UV/persulfate (PDS) and UV/hydrogen peroxide (H₂O₂) processes found that both were effective in degrading various bromophenols and chlorophenols. rsc.org Another study investigated the degradation of 4-bromo-2-chlorophenol using a cobalt-activated peroxymonosulfate (B1194676) (Co/PMS) system, demonstrating high degradation rates. bohrium.com

Photocatalysis, particularly using titanium dioxide (TiO₂), is another widely studied AOP. researchgate.netresearchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive species. researchgate.net These species then attack the pollutant, leading to its degradation. Doping TiO₂ with metals like cobalt can enhance its photocatalytic activity. researchgate.net The photocatalytic degradation of profenofos has been shown to yield 4-bromo-2-chlorophenol as an intermediate, which is then subject to further degradation. uky.eduproquest.com The ultimate goal of AOPs is the complete mineralization of the organic pollutant to carbon dioxide, water, and inorganic halides. mdpi.com

Bioremediation Techniques

Bioremediation utilizes the metabolic capabilities of microorganisms to break down or transform environmental pollutants into less toxic substances. nih.gov This approach is considered a sustainable and cost-effective strategy for cleaning up contaminated sites. nih.gov A wide variety of bacteria and fungi have been identified that can degrade halogenated aromatic compounds under both aerobic and anaerobic conditions. nih.gov

The key step in the biodegradation of compounds like this compound is the removal of the halogen substituents (dehalogenation), which can occur either before or after the cleavage of the aromatic ring. nih.gov Under anaerobic conditions, reductive dehalogenation is a common initial step, where a halogen atom is replaced by a hydrogen atom. wur.nl This process has been observed for numerous chlorophenols and bromophenols in sulfate-reducing and methanogenic consortia. wur.nlasm.org For example, sulfidogenic consortia enriched from estuarine sediment have been shown to degrade 4-bromophenol (B116583) and 4-chlorophenol (B41353), using them as a source of carbon and energy. asm.org

Under aerobic conditions, microorganisms often employ oxygenases to hydroxylate the aromatic ring, forming catechols. frontiersin.org The ring is then cleaved, and the resulting aliphatic intermediates are channeled into central metabolic pathways. nih.govfrontiersin.org The presence and position of halogen atoms can significantly affect the biodegradability of a compound and the metabolic pathway employed. acs.org While specific microbes capable of degrading this compound have not been extensively documented, the broad capabilities of microbial communities that degrade other chlorobromophenols suggest a strong potential for its bioremediation. nih.govasm.org

Biological and Medicinal Chemistry Applications of 3 Bromo 2 Chlorophenol and Its Analogues

Application as Precursors in Pharmaceutical Synthesis

3-Bromo-2-chlorophenol serves as a crucial building block in the synthesis of complex pharmaceutical compounds. It is utilized as a pharmaceutical intermediate in the preparation of innovative therapeutics, including inhibitors of the PD-1/PD-L1 pathway, which are at the forefront of cancer immunotherapy. guidechem.com By blocking the interaction between the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells, these inhibitors can restore and enhance the immune system's ability to recognize and attack tumors. guidechem.com

Furthermore, this compound is a key precursor in the synthesis of tetrahydropyrrole compounds that act as dual inhibitors of dopamine (B1211576) D2 receptors and the dopamine transporter (DAT). guidechem.com These dual-action compounds show promise in the treatment of schizophrenia, with the potential to improve negative symptoms and cognitive function while minimizing extrapyramidal side effects. guidechem.com